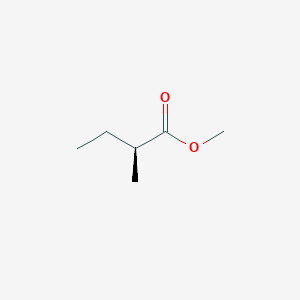

methyl (2S)-2-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Methyl (2S)-2-Methylbutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl (2S)-2-methylbutanoate is a volatile ester that contributes significantly to the characteristic aroma of many fruits, such as apples and strawberries. Its biosynthesis is a subject of great interest in the fields of flavor chemistry, biotechnology, and metabolic engineering. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in organisms, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, this guide offers practical, field-proven experimental protocols for the study of this pathway, designed to be self-validating and grounded in established scientific principles. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this important metabolic route.

Introduction: The Significance of this compound

This compound is a chiral ester recognized for its fruity and sweet aroma, playing a crucial role in the sensory profile of numerous natural products[1]. Beyond its importance in the food and fragrance industries, the study of its biosynthetic pathway offers a model system for understanding the generation of branched-chain esters, a class of molecules with diverse biological activities and potential pharmaceutical applications. The stereospecificity of the (2S)-enantiomer is of particular note, as enantiomers can exhibit distinct biological properties and sensory perceptions. A thorough understanding of the enzymatic machinery responsible for its production is paramount for harnessing its potential through biotechnological means.

This guide will dissect the metabolic cascade leading to this compound, starting from its amino acid precursor, L-isoleucine. We will explore the key enzymatic players, their mechanisms, and how they can be studied and engineered.

The Core Biosynthetic Pathway: From Amino Acid to Aroma

The biosynthesis of this compound is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine.[2][3] The pathway can be conceptually divided into two main stages: the formation of the acyl-CoA intermediate, (S)-2-methylbutanoyl-CoA, and the subsequent esterification to yield the final methyl ester.

Stage 1: Formation of (S)-2-Methylbutanoyl-CoA via L-Isoleucine Catabolism

The initial steps of L-isoleucine degradation occur within the mitochondria and are catalyzed by a series of well-characterized enzymes.[4][5]

Step 1: Transamination of L-Isoleucine

The pathway is initiated by the removal of the α-amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , also known as branched-chain amino acid transaminase.[6][7] This enzyme transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate and the corresponding α-keto acid of isoleucine, (S)-α-keto-β-methylvaleric acid (also known as (S)-3-methyl-2-oxopentanoate).[7]

-

Enzyme: Branched-Chain Amino Acid Aminotransferase (BCAT)

-

Substrates: L-Isoleucine, α-Ketoglutarate

-

Products: (S)-α-keto-β-methylvaleric acid, L-Glutamate

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

The rationale for this initial step lies in the conversion of the amino acid into a keto acid, which is a substrate for the subsequent oxidative decarboxylation.

Step 2: Oxidative Decarboxylation

The (S)-α-keto-β-methylvaleric acid formed in the previous step undergoes irreversible oxidative decarboxylation to produce (S)-2-methylbutanoyl-CoA.[8] This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[9][10][11] The BCKDH complex is analogous in structure and function to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[12][13]

-

Enzyme Complex: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

-

Substrate: (S)-α-keto-β-methylvaleric acid

-

Products: (S)-2-methylbutanoyl-CoA, CO₂, NADH

-

Cofactors: Thiamine pyrophosphate (TPP), Lipoate, FAD, NAD⁺, Coenzyme A

The BCKDH complex consists of three catalytic components: E1 (decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase).[12][14] A deficiency in this complex leads to Maple Syrup Urine Disease (MSUD), a severe metabolic disorder characterized by the accumulation of branched-chain amino acids and their corresponding α-keto acids.[9]

Caption: Initial steps of L-isoleucine catabolism.

Stage 2: Final Esterification to this compound

The final step in the biosynthesis is the esterification of the activated acyl-CoA intermediate with an alcohol. In the case of this compound, the alcohol is methanol.

Step 3: Ester Formation

The condensation of (S)-2-methylbutanoyl-CoA with methanol is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[15] These enzymes play a pivotal role in the biosynthesis of a wide variety of esters in plants, yeasts, and other microorganisms.[14][15]

-

Enzyme: Alcohol Acyltransferase (AAT)

-

Substrates: (S)-2-Methylbutanoyl-CoA, Methanol

-

Products: this compound, Coenzyme A

AATs exhibit a broad substrate specificity for both the acyl-CoA and alcohol moieties, which accounts for the diversity of esters found in nature.[15] While many AATs have been characterized for their activity with larger alcohols, their ability to utilize methanol as a substrate is crucial for the formation of methyl esters. The availability of methanol within the cellular environment is a key factor influencing the production of this compound.

It is important to note that while AATs are the primary candidates for this final step, the possibility of catalysis by other enzymes, such as certain lipases or S-adenosylmethionine (SAM)-dependent methyltransferases, cannot be entirely ruled out in all organisms, although the latter typically methylate hydroxyl or amino groups rather than carboxyl groups directly.[1][16] However, the condensation of an acyl-CoA with an alcohol is the most chemically plausible and widely accepted mechanism.

Caption: Final esterification step in the biosynthesis.

Experimental Protocols for Pathway Elucidation and Engineering

The study of the this compound biosynthetic pathway requires a combination of enzymology, molecular biology, and analytical chemistry techniques. The following protocols are designed to be robust and provide a framework for investigating this pathway.

Protocol 1: In Vitro Enzyme Assays for BCAT and BCKDH

Objective: To determine the activity of branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex from a target organism.

Methodology:

-

Protein Extraction:

-

Homogenize tissue or cell pellets from the organism of interest in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors).

-

Centrifuge the lysate to separate soluble proteins from cellular debris. For BCKDH, which is a mitochondrial complex, an additional mitochondrial isolation step may be necessary for enriched activity.

-

-

BCAT Activity Assay (Coupled Spectrophotometric Assay):

-

This assay couples the production of glutamate by BCAT to the oxidation of NADH by glutamate dehydrogenase.

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.0), 20 mM L-isoleucine, 10 mM α-ketoglutarate, 0.2 mM NADH, 10 units/mL glutamate dehydrogenase, and the protein extract.

-

Procedure: Initiate the reaction by adding the protein extract. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Self-Validation: Run control reactions lacking L-isoleucine or α-ketoglutarate to ensure the observed activity is substrate-dependent.

-

-

BCKDH Activity Assay (Spectrophotometric Assay):

-

This assay measures the reduction of NAD⁺ to NADH.

-

Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 2 mM NAD⁺, 0.2 mM thiamine pyrophosphate, 1 mM MgCl₂, 0.1 mM Coenzyme A, and 1 mM (S)-α-keto-β-methylvaleric acid.

-

Procedure: Start the reaction by adding the protein extract (or isolated mitochondria). Monitor the increase in absorbance at 340 nm due to NADH formation.

-

Self-Validation: Omit the α-keto acid substrate in a control reaction to confirm that the activity is specific.

-

Data Presentation:

| Enzyme | Substrate(s) | Product Measured | Wavelength (nm) | Expected Change |

| BCAT | L-Isoleucine, α-Ketoglutarate | NADH oxidation | 340 | Decrease in Absorbance |

| BCKDH | (S)-α-keto-β-methylvaleric acid | NADH formation | 340 | Increase in Absorbance |

Protocol 2: Heterologous Expression and Characterization of Alcohol Acyltransferases

Objective: To identify and characterize AATs responsible for this compound synthesis.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate AAT genes from the organism of interest based on sequence homology to known AATs.

-

Amplify the coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector for Saccharomyces cerevisiae).

-

-

Heterologous Expression and Protein Purification:

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).

-

Induce protein expression (e.g., with IPTG in E. coli or by changing the carbon source for yeast).

-

Lyse the cells and purify the recombinant AAT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

AAT Activity Assay (GC-MS based):

-

Reaction Mixture: 100 mM phosphate buffer (pH 7.0), 1 mM (S)-2-methylbutanoyl-CoA, 10 mM methanol, and the purified AAT.

-

Procedure: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the formed ester.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced this compound.

-

Self-Validation: Perform control reactions without the enzyme or without one of the substrates to ensure the product is a result of enzymatic activity. A known amount of an internal standard should be added before extraction for accurate quantification.

-

Protocol 3: Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Production

Objective: To engineer S. cerevisiae for the overproduction of this compound.

Methodology:

-

Strain Development:

-

Select a suitable S. cerevisiae host strain.

-

Overexpress the genes encoding the key enzymes in the pathway: a BCAT, the components of the BCKDH complex, and a selected AAT with high activity towards methanol and (S)-2-methylbutanoyl-CoA. Genes can be integrated into the yeast genome for stable expression.[17][18][19][20][21]

-

Consider knocking out competing pathways that drain the precursors, L-isoleucine or (S)-2-methylbutanoyl-CoA.

-

-

Fermentation and Product Analysis:

-

Culture the engineered yeast strain in a suitable fermentation medium supplemented with L-isoleucine.

-

Monitor cell growth and product formation over time by sampling the culture.

-

Extract the volatile esters from the culture medium or headspace using methods like solid-phase microextraction (SPME) or liquid-liquid extraction.

-

Analyze the extracts by GC-MS to quantify the production of this compound.

-

-

Optimization:

-

Systematically optimize fermentation conditions (e.g., temperature, pH, aeration, and media composition) to maximize product yield.

-

Use stable isotope labeling studies (e.g., with ¹³C-labeled isoleucine) to trace the metabolic flux and identify bottlenecks in the engineered pathway.

-

Caption: Workflow for metabolic engineering of S. cerevisiae.

Conclusion and Future Perspectives

The biosynthesis of this compound is a well-defined pathway originating from L-isoleucine catabolism. The key enzymatic steps, catalyzed by BCAT, the BCKDH complex, and AATs, provide multiple targets for metabolic engineering to enhance the production of this valuable flavor compound. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate and manipulate this pathway in various organisms.

Future research in this area will likely focus on the discovery and characterization of novel AATs with superior catalytic efficiency and substrate specificity for methanol and branched-chain acyl-CoAs. Furthermore, the application of synthetic biology tools and systems biology approaches will undoubtedly lead to the development of highly efficient microbial cell factories for the sustainable production of this compound and other valuable branched-chain esters.

References

-

Wikipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

ResearchGate. Metabolic pathway for the (S)-2-methylbutanoic acid production on basis of L-isoleucine catabolism. [Link]

-

YouTube. BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase. [Link]

-

Biological Chemistry I Key Term. Branched-chain α-keto acid dehydrogenase Definition. [Link]

-

Grokipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

NCBI. BCKDHA branched chain keto acid dehydrogenase E1 subunit alpha [ (human)]. [Link]

-

PubChem. Valine, Leucine, and Isoleucine Degradation | Pathway. [Link]

-

University of Virginia School of Medicine. BRANCHED-CHAIN AMINO ACID DEGRADATION. [Link]

-

Lippincott Illustrated Reviews. Branched-chain amino acid degradation. [Link]

-

QIAGEN. Isoleucine Degradation I. [Link]

-

YouTube. Biochemistry | Isoleucine Deamination & Oxidation. [Link]

-

Journal of Bacteriology. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. [Link]

-

ResearchGate. Oxidative degradation of the BCAAs leucine, isoleucine, and valine. The... [Link]

-

ResearchGate. Fate of leucine in the metabolites through 3-methylbutanoic and... [Link]

-

PubMed. Enzymes involved in branched-chain amino acid metabolism in humans. [Link]

-

PLOS One. Sex differences in cachexia outcomes and branched-chain amino acid metabolism following chemotherapy in aged mice. [Link]

-

NIH. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. [Link]

-

PubMed. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform. [Link]

-

antibodies-online.com. Branched Chain Amino Acid Assay Kit. [Link]

-

NIH. Alcohol acyltransferases for the biosynthesis of esters. [Link]

-

Applied and Environmental Microbiology. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. [Link]

-

bioRxiv. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. [Link]

-

Journal of Bacteriology. Isoleucine Biosynthesis From 2-methylbutyric Acid by Anaerobic Bacteria From the Rumen. [Link]

-

NIH. Methyltransferases: Functions and Applications. [Link]

-

PubMed. The enzymatic activities of branched-chain amino acid catabolism in tumour-bearing rats. [Link]

-

Cell Biolabs, Inc. Branched Chain Amino Acid Assay Kit. [Link]

-

NIH. Metabolic Engineering of Saccharomyces cerevisiae. [Link]

-

ResearchGate. S-Adenosylmethionine-Dependent Methyltransferases: Structures And Functions. [Link]

-

NIH. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. [Link]

-

Frontiers. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. [Link]

-

PubMed. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol. [Link]

-

eScholarship.org. Metabolic engineering of Saccharomyces cerevisiae for the production of n-butanol. [Link]

-

ResearchGate. S-Adenosylmethionine: more than just a methyl donor. [Link]

-

ResearchGate. Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. [Link]

-

MDPI. Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. [Link]

-

NIH. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries. [Link]

-

ResearchGate. Patterns of 2-methylbutanol and 2-methylbutanoate esters,... [Link]

-

SciSpace. Metabolic engineering of Saccharomyces cerevisiae for the production of n-butanol. [Link]

-

PubChem. 2-Methylbutyryl CoA. [Link]

-

P. aeruginosa Metabolome Database. 2-methylbutanoyl-CoA. [Link]

-

St. Olaf College. Experiment 18 — Synthesis of Esters. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

YouTube. Making esters - Part 1 | Chemistry Tutorial. [Link]

Sources

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. Sex differences in cachexia outcomes and branched-chain amino acid metabolism following chemotherapy in aged mice | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. grokipedia.com [grokipedia.com]

- 12. BCKDHA branched chain keto acid dehydrogenase E1 subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Branched-chain amino acid degradation [almerja.com]

- 14. youtube.com [youtube.com]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Metabolic engineering of Saccharomyces cerevisiae: a key cell factory platform for future biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

physical properties of methyl (2S)-2-methylbutanoate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Methyl (2S)-2-methylbutanoate: Boiling Point and Density

Introduction

This compound (CAS No: 10307-60-5) is a chiral ester recognized for its characteristic fruity, apple-like aroma.[1] As an organic compound with the molecular formula C6H12O2, it belongs to the class of fatty acid esters.[2][3] Its presence in various fruits contributes to their natural fragrance, making it a valuable component in the flavor and fragrance industries.[4][5] Beyond its sensory applications, as a chiral molecule, it serves as a crucial building block in specialized organic synthesis.

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physical properties of a compound is paramount. Properties such as boiling point and density are not merely datasheet entries; they are critical parameters that govern purification processes like distillation, inform reaction conditions, ensure material purity, and are essential for quality control and chemical engineering calculations. This guide provides a detailed examination of the boiling point and density of this compound, grounded in established literature values and supplemented with field-proven experimental protocols for their accurate determination.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is intrinsically linked to the strength of intermolecular forces; for a non-polar ester like this compound, these are primarily van der Waals forces. An accurate boiling point measurement is a primary indicator of a substance's purity.[6] Impurities can cause the boiling point to be observed over a range of temperatures or to be lower than the literature value for the pure substance.[6]

Reported Boiling Point Values

Multiple authoritative sources have reported the boiling point of methyl 2-methylbutanoate. The slight variations observed in literature values can be attributed to minor differences in experimental conditions, such as atmospheric pressure and instrument calibration.

| Property | Reported Value | Source(s) |

| Boiling Point | 113 °C | [1][7] |

| Boiling Point | 115 °C (lit.) | , [5] |

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

Causality of Experimental Choice: For determining the boiling point of a small-scale sample, as is common in research and development, the Thiele tube method is highly advantageous.[8] It requires minimal material (less than 0.5 mL), offers good accuracy, and provides a distinct, observable endpoint.[8] This method circumvents the need for a full distillation setup, which is more suitable for purification rather than solely for physical property determination.[8]

Methodology:

-

Apparatus Assembly: Securely clamp a Thiele tube to a ring stand within a fume hood. The tube should be filled with mineral oil to a level above the top of the side-arm.[8]

-

Sample Preparation: Fill a small-diameter test tube (e.g., a Durham tube) to about half-full with this compound.

-

Capillary Tube Insertion: Place a melting-point capillary tube, open-end down, into the sample tube.[8]

-

Thermometer Attachment: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer's bulb.

-

Thiele Tube Insertion: Insert the thermometer assembly into the Thiele tube, ensuring the sample is submerged in the mineral oil. The thermometer bulb should be positioned just below the bottom of the upper side-arm of the Thiele tube.

-

Heating: Gently heat the side-arm of the Thiele tube with a microburner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, the sample's vapor pressure will overcome the atmospheric pressure, resulting in a continuous and rapid stream of bubbles emerging from the capillary tube's opening.[8][9]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease. The exact moment the liquid sample is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[9] The temperature recorded at this precise moment is the boiling point.

-

Validation: For robust data, allow the apparatus to cool further, then reheat to repeat the measurement. A consistent result validates the initial finding.

Workflow for Boiling Point Determination

Caption: Workflow for Pycnometer Density Determination.

Conclusion

The physical properties of this compound, specifically its boiling point (113-115 °C) and density (~0.88 g/mL at 25 °C), are well-defined parameters crucial for its application in scientific and industrial settings. The accurate experimental determination of these properties, using validated methods such as the Thiele tube for boiling point and a pycnometer for density, is fundamental to ensuring the identity, purity, and quality of the material. The protocols and data presented in this guide provide researchers and development professionals with the necessary technical foundation for the confident handling and application of this important chiral ester.

References

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

ChemBK. (2024, April 10). (S)-Methyl 2-methylbutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

-

YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

ChemBK. (2024, April 10). methyl 2-methylbutanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. RSC Education. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl (S)-2-Methylbutanoate (HMDB0029762). Retrieved from [Link]

-

Unknown. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Methylbutanoate. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbutyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H12O2 | CID 643001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Methyl (S)-2-Methylbutanoate (HMDB0029762) [hmdb.ca]

- 4. guidechem.com [guidechem.com]

- 5. Methyl 2-methylbutyrate | 868-57-5 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of (S)-methyl 2-methylbutanoate

Introduction: The Significance of Chirality in Aroma Perception

In the realm of flavor and fragrance chemistry, the spatial arrangement of atoms within a molecule can profoundly influence its sensory perception. (S)-methyl 2-methylbutanoate, a chiral ester, serves as a quintessential example of this principle. While its chemical formula (C₆H₁₂O₂) is deceptively simple, its stereochemistry is the key to its characteristic and sought-after aroma. This technical guide provides a comprehensive exploration of the odor profile of (S)-methyl 2-methylbutanoate, the methodologies for its sensory characterization, and the critical impact of enantiomeric purity on its overall sensory experience. For researchers, scientists, and professionals in drug development, where off-notes can be critical, understanding the nuances of such compounds is paramount.

Physicochemical Properties of Methyl 2-methylbutanoate

A foundational understanding of the physicochemical properties of a volatile compound is essential for its effective application and analysis. The following table summarizes the key properties of methyl 2-methylbutanoate.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Almost colorless liquid | [1] |

| Boiling Point | 113-118 °C | [2], [3] |

| Flash Point | 19 °C (67 °F) | [2] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [1] |

| Vapor Pressure | 21.6 mmHg at 25°C | [2] |

| CAS Number | 868-57-5 (racemic) | |

| (S)-enantiomer CAS | 10307-60-5 | [4] |

The Olfactory Profile of (S)-methyl 2-methylbutanoate: A Symphony of Fruity Notes

The aroma of (S)-methyl 2-methylbutanoate is predominantly characterized by its pleasant and distinct fruity notes. It is a key contributor to the natural aroma of many fruits, most notably apples.[5][6]

Sensory Descriptors

A comprehensive sensory profile is built upon a lexicon of descriptive terms. For (S)-methyl 2-methylbutanoate, the following descriptors are consistently reported in the literature:

| Sensory Descriptor | Source(s) |

| Fruity | [7][8], [4] |

| Apple-like | [5][9], [1] |

| Sweet | [1] |

| Ethereal | [8] |

| Ripe | [8] |

| Green | [7] |

Quantitative Sensory Data: Odor and Flavor Thresholds

The potency of an aroma compound is quantified by its odor and flavor detection thresholds, which represent the minimum concentration at which the compound can be perceived.

| Threshold Type | Matrix | Value (ppb) | Source(s) |

| Nasal Odor Perception | Water | 0.3 | [5][9] |

| Flavor Perception | Water | 5 | [5][9] |

It is important to note that these values can be influenced by the matrix in which the compound is present. For instance, the presence of other components in a complex food or beverage system can alter the volatility and perception of (S)-methyl 2-methylbutanoate.

The Decisive Role of Chirality: (S)- vs. (R)-methyl 2-methylbutanoate

The significance of stereochemistry is vividly illustrated when comparing the sensory profiles of the two enantiomers of methyl 2-methylbutanoate.

| Enantiomer | Odor Profile | Nasal Odor Perception Threshold (in water) |

| (S)-(+)-methyl 2-methylbutanoate | Fruity, apple-like | 0.3 ppb[5][9] |

| (R)-(-)-methyl 2-methylbutanoate | Fruity, dairy | ~0.5 ppb (calculated)[5][9] |

The distinct "dairy" note of the (R)-enantiomer is a clear indication that the olfactory receptors in the human nose can differentiate between these mirror-image molecules. This has profound implications for the food and fragrance industries, where the presence of even small amounts of the (R)-enantiomer can impart an undesirable off-note to a product intended to have a clean, fruity aroma. Therefore, the enantiomeric purity of (S)-methyl 2-methylbutanoate is a critical quality parameter.

Methodologies for Comprehensive Sensory Characterization

A thorough sensory characterization of (S)-methyl 2-methylbutanoate requires a dual approach that combines instrumental analysis with human sensory evaluation.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that marries the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

The choice of GC-O is predicated on the understanding that not all volatile compounds in a sample contribute to its aroma. A conventional GC-MS analysis may reveal numerous compounds, but it cannot distinguish the odor-active ones from the odorless. GC-O directly addresses this by having a trained sensory analyst sniff the effluent from the GC column and identify the specific points in the chromatogram where an odor is perceived.

A well-designed GC-O protocol incorporates self-validating steps. For instance, the use of a sniffing port in parallel with a mass spectrometer allows for the simultaneous collection of sensory data and mass spectral data. This provides a direct correlation between a perceived odor and the chemical identity of the compound eliciting that response, thus validating the sensory observation.

-

Sample Preparation:

-

Prepare a solution of (S)-methyl 2-methylbutanoate in a suitable solvent (e.g., ethanol for food applications, diethyl ether for fragrance applications) at a concentration above its odor threshold.

-

For analysis of the compound in a complex matrix (e.g., fruit juice), use a suitable extraction technique such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE) to isolate the volatile fraction.

-

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) and a sniffing port. The column effluent is split between the FID and the sniffing port.

-

Chiral capillary column (e.g., a cyclodextrin-based column) is essential for separating the (S) and (R) enantiomers.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 220 °C at a rate of 5 °C/min, and hold for 5 min. This program allows for the separation of a wide range of volatile compounds.

-

FID Temperature: 250 °C.

-

-

Olfactometry:

-

A trained sensory panelist sniffs the effluent from the sniffing port.

-

The panelist records the retention time, intensity, and a descriptor for each perceived odor.

-

The intensity can be rated on a standardized scale (e.g., a 7-point scale from "no odor" to "extremely strong").

-

-

Data Analysis:

-

Correlate the retention times of the perceived odors with the peaks on the FID chromatogram.

-

If a mass spectrometer is used in parallel, identify the compounds responsible for the odors based on their mass spectra.

-

For chiral analysis, confirm the identity and enantiomeric ratio of the (S) and (R) forms.

-

Human Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that provides a detailed and quantifiable profile of a product's sensory attributes.[10] It relies on a panel of trained assessors who can reliably identify and rate the intensity of specific sensory characteristics.

The rationale for using a trained panel in QDA is to obtain objective and reproducible sensory data.[10] Unlike consumer panels that provide hedonic (liking) data, a trained panel acts as a calibrated analytical instrument. The training process ensures that all panelists are using the same terminology and intensity scales, which minimizes variability and allows for statistical analysis of the results.

The QDA methodology includes inherent validation steps. Panelist performance is continuously monitored for consistency and repeatability through the analysis of replicate samples and the use of reference standards. Statistical analysis of the data from individual panelists and the panel as a whole can identify any inconsistencies or outliers, ensuring the integrity of the final sensory profile. The proficiency of the panel can be regularly checked to ensure their evaluations are consistent over time.[11][12]

-

Panelist Selection and Training:

-

Recruit a panel of 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

-

Train the panel over several sessions to develop a consensus vocabulary for the aroma of (S)-methyl 2-methylbutanoate and related fruity esters. Provide reference standards for each descriptor (e.g., fresh apple, ripe banana).

-

Calibrate the panel on the use of an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

-

Sample Preparation and Presentation:

-

Prepare solutions of high-purity (S)-methyl 2-methylbutanoate in an odorless solvent (e.g., mineral oil for orthonasal evaluation, or a neutral hydroalcoholic solution for flavor evaluation) at various concentrations.

-

Present the samples in coded, identical containers to blind the panelists.

-

Include a "warm-up" sample and replicate samples to assess panelist performance.

-

-

Evaluation Procedure:

-

Panelists evaluate the samples individually in a controlled sensory laboratory with neutral lighting and good ventilation.

-

For each sample, panelists rate the intensity of each descriptor from the agreed-upon vocabulary on the line scale.

-

-

Data Analysis:

-

Convert the line scale ratings to numerical data.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

-

Generate a sensory profile, often visualized as a spider plot or radar chart, to provide a graphical representation of the product's aroma characteristics.

-

Integrated Experimental Workflow for Comprehensive Sensory Evaluation

A robust evaluation of a chiral flavor compound like (S)-methyl 2-methylbutanoate necessitates an integrated workflow that combines both instrumental and human sensory techniques. This ensures a comprehensive understanding of its chemical composition and its perceived sensory characteristics.

Sources

- 1. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. scent.vn [scent.vn]

- 4. methyl (S)-2-methyl butyrate, 10307-60-5 [thegoodscentscompany.com]

- 5. BS EN ISO 13299:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]

- 6. intertekinform.com [intertekinform.com]

- 7. vigon.com [vigon.com]

- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 9. The Methyl 2-methylbutyrates [leffingwell.com]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl (2S)-2-methylbutanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of this compound. As a chiral ester with applications in flavor, fragrance, and as a potential biological marker, a thorough understanding of its spectral signature is crucial for identification, purity assessment, and structural elucidation. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][2][3] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular connectivity.[2]

Experimental Protocol: Acquiring High-Resolution NMR Data

A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining high-quality spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is an excellent solvent for esters and its single deuterium lock signal does not interfere with the analyte's spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak, simplifying interpretation.[5]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.67 | Singlet | 3H | O-CH₃ (Methoxy) | Protons on the methyl group attached to the oxygen are deshielded by the electronegative oxygen, appearing as a singlet with no neighbors. |

| ~2.43 | Sextet | 1H | C2-H (Methine) | This chiral center proton is coupled to the adjacent CH₃ (3 protons) and CH₂ (2 protons), resulting in a complex multiplet (sextet). |

| ~1.63, ~1.45 | Multiplet | 2H | C3-H₂ (Methylene) | These diastereotopic protons are adjacent to the chiral center and the terminal methyl group, leading to complex splitting patterns. |

| ~1.10 | Doublet | 3H | C2-CH₃ | The methyl group at the chiral center is split into a doublet by the single adjacent methine proton. |

| ~0.90 | Triplet | 3H | C4-CH₃ | The terminal methyl group protons are split into a triplet by the two adjacent methylene protons. |

Note: Specific chemical shifts can vary slightly based on solvent and instrument frequency. Data is compiled from representative values.[6]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176.0 | C1 (Carbonyl) | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, appearing far downfield.[5] |

| ~51.0 | O-CH₃ (Methoxy) | The methoxy carbon is deshielded by its direct attachment to an electronegative oxygen atom. |

| ~41.0 | C2 (Methine) | The chiral carbon, attached to the carbonyl group. |

| ~26.0 | C3 (Methylene) | Standard aliphatic methylene carbon. |

| ~16.0 | C2-CH₃ | Methyl group attached to the chiral center. |

| ~11.0 | C4 (Methyl) | Terminal methyl group, typically found in the most upfield region of the spectrum. |

Note: Data represents typical values for this compound.[6][7]

Note on Chiral Analysis via NMR

Standard NMR spectroscopy does not distinguish between enantiomers like (2S)- and (2R)-2-methylbutanoate. To analyze enantiomeric purity, specialized techniques are required. The use of chiral shift reagents (e.g., lanthanide complexes) or chiral solvating agents can induce separate signals for each enantiomer by forming transient diastereomeric complexes, allowing for their quantification.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[10] It is an exceptionally powerful tool for identifying the functional groups present. For an ester like this compound, the most prominent features are related to the C=O and C-O bonds.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Average multiple scans to improve the signal-to-noise ratio.

Analysis of the IR Spectrum

The IR spectrum is analyzed by correlating absorption bands (peaks) with specific bond vibrations.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Rationale |

| ~2960-2850 | Strong | C-H stretch | Characteristic of sp³ hybridized C-H bonds in the methyl and methylene groups. |

| ~1740 | Strong, Sharp | C=O stretch | This intense absorption is the hallmark of the carbonyl group in a saturated aliphatic ester.[12][13][14] Its position confirms the ester functionality. |

| ~1300-1000 | Strong | C-O stretch | Esters exhibit two distinct C-O stretching bands in this region, corresponding to the C(=O)-O and O-C bonds.[11][12] |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[10] The absence of a broad absorption around 3300 cm⁻¹ confirms the lack of an O-H group, distinguishing it from a carboxylic acid.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile compounds like esters, providing both separation and identification.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

-

Separation: The compound travels through a capillary column, separating it from any impurities based on its boiling point and affinity for the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio, generating the mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum plots ion abundance versus m/z. Key features include the molecular ion peak and various fragment ion peaks.

-

Molecular Ion (M⁺•): For this compound (C₆H₁₂O₂), the expected molecular weight is 116.16 g/mol . The molecular ion peak should appear at m/z = 116 . This peak may be weak in esters.[15]

Esters undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement.[16][17]

Table 4: Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Loss from Molecular Ion | Fragmentation Pathway |

| 101 | [M - CH₃]⁺ | Loss of •CH₃ (15) | Cleavage of the methyl group at the C2 position. |

| 88 | [C₄H₈O₂]⁺• | Loss of C₂H₄ (28) | McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen.[15][16] |

| 87 | [M - C₂H₅]⁺ | Loss of •C₂H₅ (29) | α-cleavage of the ethyl group. |

| 74 | [CH₃OC(OH)=CH₂]⁺• | - | A common fragment for methyl esters resulting from McLafferty rearrangement. |

| 57 | [C₄H₉]⁺ or [CH₃CH₂CH(CH₃)]⁺ | Loss of •COOCH₃ (59) | Cleavage of the bond between the carbonyl carbon and the chiral center. |

| 43 | [C₃H₇]⁺ or [CH₃CH₂CO]⁺ | - | Further fragmentation. |

Visualization of Key Processes

The following diagrams illustrate the overall analytical workflow and a critical fragmentation pathway.

Caption: Workflow for the spectroscopic identification of a chemical compound.

Caption: McLafferty rearrangement in the mass spectrum of the title compound.

Conclusion

The combined application of NMR, IR, and MS provides a definitive spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of the characteristic ester functional group, and mass spectrometry establishes the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this important chiral molecule.

References

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chem Academy. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.pptx. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. Retrieved from [Link]

-

mVOC. (n.d.). Methyl 2-methylbutanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). Retrieved from [Link]

-

Nature Reviews Methods Primers. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950480, (S)-2-Methylbutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17129, 2-Methylbutyl 2-methylbutyrate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]

-

SpectraBase. (n.d.). methyl (2S)-2-(isobutoxycarbonylamino)-3-methyl-butanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometric research of chiral liquid crystals of ester family. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643001, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Retrieved from [Link]

Sources

- 1. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 2. byjus.com [byjus.com]

- 3. microbenotes.com [microbenotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

Unveiling Nature's Subtlety: A Technical Guide to the Discovery and Isolation of Methyl (2S)-2-Methylbutanoate from Natural Products

Abstract

Methyl (2S)-2-methylbutanoate, a volatile ester recognized for its characteristic fruity and apple-like aroma, is a significant contributor to the sensory profile of numerous natural products. Its presence and enantiomeric distribution are of considerable interest in the fields of flavor and fragrance chemistry, food science, and natural product research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for the discovery and isolation of this compound from natural sources. The guide details two primary workflows: the analysis of fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and the extraction of essential oils via steam distillation, followed by chiral GC-MS analysis. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for the successful identification and quantification of this important chiral compound.

Introduction: The Significance of Chiral Volatiles

Volatile organic compounds (VOCs) are fundamental to the aroma and flavor of a vast array of natural products. Among these, chiral molecules, which exist as non-superimposable mirror images (enantiomers), play a crucial role. The sensory perception of enantiomers can differ significantly, with one enantiomer often possessing a distinct odor or flavor profile compared to its counterpart. Methyl 2-methylbutanoate is a prime example of such a chiral compound, with the (S)-enantiomer typically imparting a sweet, fruity aroma, while the (R)-enantiomer can have a different sensory impact.

The biosynthesis of methyl 2-methylbutanoate in plants is primarily derived from the amino acid L-isoleucine. The prevalence of the (S)-enantiomer in many natural sources, such as apples, pineapples, and strawberries, is a testament to the stereospecificity of the enzymatic pathways involved in its formation.[1] This guide will focus on the practical aspects of isolating and identifying the naturally occurring (S)-enantiomer, this compound.

Strategic Approaches to Isolation and Analysis

The selection of an appropriate methodology for the isolation and analysis of this compound is contingent on the natural matrix being investigated. For fruits and other plant tissues with high water content, a non-destructive headspace technique is often preferred to capture the volatile profile with minimal sample preparation. Conversely, for botanicals rich in essential oils, steam distillation offers an effective means of concentrating the volatile fraction.

This guide presents two validated workflows, each tailored to a specific type of natural product:

-

Workflow 1: Headspace Solid-Phase Microextraction (HS-SPME) of Strawberry Volatiles. This method is ideal for the rapid screening and quantification of this compound in fruits.

-

Workflow 2: Steam Distillation of Roman Chamomile and Subsequent Chiral Analysis. This protocol is suited for the extraction and detailed characterization of the compound from essential oil-bearing plants.

Figure 1: Logical relationship between natural sources and analytical methods.

Workflow 1: Headspace SPME-GC-MS Analysis of this compound from Strawberries

This section provides a detailed protocol for the extraction and chiral analysis of this compound from fresh strawberries. HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Experimental Protocol: HS-SPME

-

Sample Preparation:

-

Homogenize 10 g of fresh, ripe strawberries in a blender.

-

Transfer 5 g of the homogenate into a 20 mL headspace vial.

-

Add 1 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

SPME Conditions:

-

SPME Fiber: A 100 µm polydimethylsiloxane (PDMS) fiber is recommended for its affinity for nonpolar volatile compounds like esters.

-

Incubation: Equilibrate the sample vial at 40°C for 15 minutes in a heating block or the GC autosampler's incubator. This allows the volatile compounds to reach equilibrium between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The enantioselective analysis is performed using a GC-MS system equipped with a chiral capillary column. The CP-Chirasil-Dex CB column has demonstrated excellent separation of methyl 2-methylbutanoate enantiomers.[2]

Table 1: GC-MS Parameters for Chiral Analysis of Methyl 2-Methylbutanoate

| Parameter | Value | Rationale |

| Gas Chromatograph | ||

| Column | CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) | Chiral stationary phase for enantiomer separation. |

| Injector Temperature | 250°C | Ensures rapid and complete desorption of analytes from the SPME fiber. |

| Injection Mode | Splitless (1 minute) | Maximizes the transfer of analytes to the column for improved sensitivity. |

| Carrier Gas | Helium | Inert carrier gas, providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow rate for good separation and peak shape. |

| Oven Temperature Program | 40°C (hold 2 min), then ramp to 160°C at 2°C/min, then to 220°C at 10°C/min (hold 5 min) | A slow initial ramp rate is crucial for the resolution of early-eluting enantiomers. The subsequent ramp removes less volatile compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible mass spectra. |

| Ionization Energy | 70 eV | Standard energy for generating characteristic fragmentation patterns. |

| Mass Range | m/z 40-250 | Covers the molecular ion and key fragment ions of methyl 2-methylbutanoate. |

| Source Temperature | 230°C | Maintains the ion source at a temperature that prevents condensation of analytes. |

| Transfer Line Temperature | 240°C | Ensures efficient transfer of analytes from the GC column to the mass spectrometer. |

Data Analysis and Interpretation

The identification of this compound is based on a two-tiered approach:

-

Retention Time Matching: The retention time of the peak corresponding to the (S)-enantiomer is compared to that of an authentic standard of this compound analyzed under the same chromatographic conditions.

-

Mass Spectrum Confirmation: The mass spectrum of the target peak is compared with a reference spectrum from a spectral library (e.g., NIST/Wiley). The characteristic fragment ions for methyl 2-methylbutanoate include m/z 88 (base peak), 57, and 41.[3]

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of strawberries.

Workflow 2: Steam Distillation and Chiral GC-MS Analysis of Roman Chamomile Essential Oil

For plant materials with a higher concentration of volatile oils, such as Roman Chamomile (Chamaemelum nobile), steam distillation is a classic and effective extraction method.

Experimental Protocol: Steam Distillation

-

Material Preparation:

-

Use 100 g of dried Roman Chamomile flower heads.

-

Place the dried flowers in a 2 L round-bottom flask.

-

Add 1 L of deionized water to the flask.

-

-

Distillation Setup:

-

Assemble a Clevenger-type apparatus for steam distillation.

-

Heat the flask using a heating mantle to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

-

Distillation Parameters:

-

Pressure: Atmospheric pressure.

-

Distillation Time: 4-6 hours. A longer distillation time generally leads to a higher yield of essential oil, with the yield plateauing after approximately 8 hours.[4]

-

The steam and volatilized essential oil will condense in the condenser and be collected in the graduated collection tube of the Clevenger apparatus.

-

-

Oil Collection and Drying:

-

After distillation, allow the apparatus to cool.

-

Carefully collect the separated essential oil layer.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed amber vial at 4°C.

-

Chiral GC-MS Analysis of the Essential Oil

The essential oil obtained from steam distillation can be analyzed using the same chiral GC-MS method described in Section 3.2. A dilution of the essential oil in a suitable solvent (e.g., ethanol or hexane) is necessary before injection to avoid column overload.

Table 2: Sample Preparation for GC-MS Analysis of Chamomile Essential Oil

| Step | Procedure | Rationale |

| 1 | Dilute the essential oil 1:100 (v/v) in ethanol. | Prevents overloading of the GC column and ensures sharp chromatographic peaks. |

| 2 | Transfer the diluted sample to a 2 mL autosampler vial. | Prepares the sample for automated injection. |

| 3 | Inject 1 µL of the diluted sample into the GC-MS system. | A standard injection volume for capillary GC. |

The identification and quantification of this compound in the chamomile essential oil follow the same principles of retention time matching and mass spectral confirmation as outlined in Section 3.3.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through the inclusion of critical quality control measures:

-

Use of Authentic Standards: The co-injection of an authentic standard of this compound is essential for the unambiguous identification of the target analyte by retention time matching.

-

Mass Spectral Library Confirmation: The comparison of the acquired mass spectrum with a validated spectral library provides a high degree of confidence in the compound's identity.

-

Method Blanks: The analysis of a method blank (e.g., an empty headspace vial or a solvent injection) is crucial to ensure that there is no contamination from the analytical system.

-

Replicate Analyses: Performing replicate analyses of the same sample provides information on the precision and reproducibility of the method.

Conclusion

The discovery and isolation of this compound from natural products require a systematic and well-reasoned analytical approach. This technical guide has detailed two robust workflows, HS-SPME-GC-MS for fruit matrices and steam distillation followed by chiral GC-MS for essential oils, providing researchers with the necessary tools for the successful identification and characterization of this important chiral flavor compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating protocols ensures the scientific integrity and trustworthiness of the obtained results. By applying these methodologies, researchers can gain valuable insights into the chemical composition and sensory properties of a wide range of natural products.

References

-

Kocábová, P., et al. (2022). Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Polish Journal of Food and Nutrition Sciences, 72(2), 169-178. [Link]

-

Restek Corporation. (2001). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 266, 475-482. [Link]

-

The Good Scents Company. (n.d.). methyl (S)-2-methyl butyrate. [Link]

-

Making.com. (n.d.). Chamomile oil processing equipment. [Link]

-

PubChem. (n.d.). Methyl 2-methylbutyrate. [Link]

-

Phenomenex. (2023). Temperature Programming for Better GC Results. [Link]

-

Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

-

Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. [Link]

-

Ferreira, V., et al. (2014). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Australian Journal of Grape and Wine Research, 20(3), 380-386. [Link]

-

König, W. A. (2001). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. LCGC North America, 19(11), 1154-1161. [Link]

-

MDPI. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(16), 4945. [Link]

-

MDPI. (2022). Chiral Trapped-Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level. Separations, 9(10), 295. [Link]

-

Horticulturae. (2024). Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticulturae, 10(6), 633. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate. [Link]

Sources

- 1. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]

- 2. Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups [journal.pan.olsztyn.pl]

- 3. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Activity of Methyl (2S)-2-methylbutanoate and its Enantiomer

Abstract

Chirality is a fundamental principle in pharmacology and biochemistry, where enantiomers of a molecule can exhibit remarkably different biological activities. This guide provides a comprehensive technical overview of the distinct biological properties of methyl (2S)-2-methylbutanoate and its enantiomer, methyl (2R)-2-methylbutanoate. We delve into their differential sensory perception, antimicrobial and antifungal activities, and roles as semiochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices, detailed methodologies for synthesis and analysis, and a thorough examination of their mechanisms of action. All key claims are supported by authoritative sources, and all quantitative data is summarized for clarity and comparative analysis.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological function. The two mirror-image forms of a chiral molecule are known as enantiomers. In biological systems, which are themselves chiral, the stereochemistry of a molecule dictates its interaction with enzymes, receptors, and other biomolecules. This often leads to one enantiomer being biologically active while the other is inactive or exhibits a completely different, sometimes deleterious, effect.

Methyl 2-methylbutanoate is a chiral ester found in a variety of fruits and fermented products. It exists as two enantiomers: this compound and methyl (2R)-2-methylbutanoate. This guide will explore the profound impact of this stereoisomerism on their biological activities, from flavor perception to antimicrobial efficacy.

Physicochemical and Sensory Properties

The subtle difference in the spatial arrangement of the methyl and ethyl groups around the chiral center of methyl 2-methylbutanoate leads to significant differences in how these molecules are perceived by biological systems, particularly by olfactory and gustatory receptors.

Odor and Flavor Profiles

The sensory profiles of the two enantiomers are distinctly different, a classic example of stereospecificity in olfaction.

-

This compound : This enantiomer is predominantly responsible for the desirable fruity and apple-like aromas in many fruits.[1] Its scent is often described as fresh and sweet.

-

Methyl (2R)-2-methylbutanoate : In contrast, the (R)-enantiomer possesses a more complex aroma profile, often characterized as fruity with dairy-like notes.[1] In some contexts, it can even impart cheesy or sweaty odors.

This stark difference in sensory perception underscores the high degree of selectivity of olfactory receptors.

Quantitative Sensory Data

The odor and flavor perception thresholds also differ between the enantiomers, highlighting the sensitivity of our sensory systems to stereochemistry.

| Compound | Odor Profile | Odor Perception Threshold (nasal, in water) | Flavor Perception Threshold (in water) |

| Methyl (2S)-(+)-2-methylbutanoate | Fruity, apple-like[1] | 0.3 ppb[1] | 5 ppb[1] |

| Methyl (2R)-(-)-2-methylbutanoate | Fruity, dairy[1] | ~0.5 ppb (calculated)[1] | 5 ppb[1] |

| Racemic Methyl 2-methylbutanoate | - | 0.4 ppb[1] | - |

Table 1: Comparative sensory data for methyl 2-methylbutanoate enantiomers.

Natural Occurrence and Enantiomeric Distribution

The enantiomeric distribution of methyl 2-methylbutanoate in nature is not racemic, with a clear biosynthetic preference for one enantiomer over the other in many cases.

-

The (S)-enantiomer is the more abundant form found in many fruits, such as apples and strawberries, contributing significantly to their characteristic aroma.[2]

-

The (R)-enantiomer , while less common, has been identified in various natural products. For instance, a study on a beverage fermented with shiitake mushrooms found up to 35% of the (R)-enantiomer.[2] This study also revealed that the shiitake mushroom esterified (R)-2-methylbutanoic acid to its methyl ester faster than the (S)-enantiomer.[2]

The enantiomeric ratio can be a key indicator of the authenticity of natural flavors, as synthetic routes often produce racemic mixtures.

| Natural Source | Predominant Enantiomer | Enantiomeric Ratio (S:R or R:S) |

| Apples | (S) | Varies by cultivar |

| Strawberries | (S) | Varies by cultivar |

| Shiitake-fermented beverage | (S) is typically higher, but (R) can be significant | Can reach up to 65:35 (S:R)[2] |

Table 2: Enantiomeric distribution of methyl 2-methylbutanoate in select natural sources.

Antimicrobial and Antifungal Activity

While the flavor and fragrance properties of methyl 2-methylbutanoate are well-documented, its potential as an antimicrobial and antifungal agent is an emerging area of research. The lipophilic nature of this ester suggests it can interact with microbial cell membranes.

Evidence of Antimicrobial Properties

Studies have shown that racemic methyl 2-methylbutanoate exhibits antifungal activity against several plant pathogenic fungi, including Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor. However, specific data on the differential activity of the individual enantiomers is still limited in the public domain.

Research on the parent acid, 2-methylbutanoic acid, has demonstrated its efficacy against the gray mold fungus Botrytis cinerea. This provides a strong indication that the methyl ester derivatives would also possess antifungal properties.

Proposed Mechanism of Antifungal Action

The primary mechanism of antifungal action for short-chain fatty acids and their esters is believed to be the disruption of the fungal cell membrane. This is supported by studies on related compounds.

The proposed mechanism involves the following steps:

-

Membrane Intercalation : The lipophilic ester partitions into the lipid bilayer of the fungal cell membrane.

-

Increased Membrane Permeability : This disrupts the membrane's integrity, leading to increased permeability.

-

Leakage of Cellular Contents : Essential ions and metabolites leak out of the cell, disrupting cellular homeostasis.

-

Inhibition of Cellular Processes : The disruption of membrane potential and integrity can inhibit key cellular processes, including respiration and nutrient uptake, ultimately leading to cell death.

Studies on 2-methylbutanoic acid have shown that it can induce oxidative damage by stimulating the accumulation of reactive oxygen species (ROS), increase malondialdehyde levels (an indicator of lipid peroxidation), and decrease the ratio of reduced to oxidized glutathione. Furthermore, it has been observed to reduce mitochondrial membrane potential and interfere with the tricarboxylic acid (TCA) cycle.